![molecular formula C19H21N3O3 B4078631 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide](/img/structure/B4078631.png)
4-(cyclohexylamino)-3-nitro-N-phenylbenzamide
Übersicht
Beschreibung
4-(cyclohexylamino)-3-nitro-N-phenylbenzamide, also known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CNB-001 has been found to possess neuroprotective properties and has shown promising results in preclinical studies for the treatment of various neurological disorders.
Wirkmechanismus
4-(cyclohexylamino)-3-nitro-N-phenylbenzamide exerts its neuroprotective effects through multiple mechanisms. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines and reduces inflammation. Additionally, 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has been found to modulate various signaling pathways involved in neuronal survival and regeneration.
Biochemical and Physiological Effects:
4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has been shown to have a range of biochemical and physiological effects. It has been found to improve cognitive function, reduce neuronal death, and promote neuronal regeneration. 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has also been found to reduce inflammation and oxidative stress, which are key contributors to the pathogenesis of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule drug, making it easy to synthesize and modify. It has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, one limitation of 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide is that its exact mechanism of action is not fully understood, which may limit its potential clinical applications.
Zukünftige Richtungen
There are several potential future directions for the study of 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to further elucidate its mechanism of action to better understand how it exerts its neuroprotective effects. Additionally, the development of novel derivatives of 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide may lead to the discovery of more potent and selective neuroprotective agents.
Wissenschaftliche Forschungsanwendungen
4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. 4-(cyclohexylamino)-3-nitro-N-phenylbenzamide has been found to have neuroprotective properties by reducing oxidative stress, inflammation, and neuronal death.
Eigenschaften
IUPAC Name |
4-(cyclohexylamino)-3-nitro-N-phenylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(21-16-9-5-2-6-10-16)14-11-12-17(18(13-14)22(24)25)20-15-7-3-1-4-8-15/h2,5-6,9-13,15,20H,1,3-4,7-8H2,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWJZSVQRCSSEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclohexylamino)-3-nitro-N-phenylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.